molecular formula C15H17NO3 B7505376 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

Cat. No. B7505376
M. Wt: 259.30 g/mol
InChI Key: KJHYVUNOIGOYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide, also known as AG-490, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. AG-490 is a tyrosine kinase inhibitor that has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is a tyrosine kinase inhibitor that selectively inhibits the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway plays a critical role in cell proliferation, differentiation, and immune response. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the activation of JAK and STAT, which leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the activation of JAK and STAT, which leads to the inhibition of cell proliferation and survival. In autoimmune diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the production of inflammatory cytokines and the activation of T cells, which leads to the suppression of the immune response.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the JAK-STAT signaling pathway, which makes it a useful tool for studying the role of this pathway in various diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is that it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results. Another limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Another direction is to study its safety and efficacy in clinical trials. Additionally, researchers could investigate the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide to be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers could explore the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide to be used as a tool for studying the JAK-STAT signaling pathway in normal and diseased cells.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclohexene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 3-aminocyclohex-2-en-1-one to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In autoimmune diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as interferon-gamma and interleukin-2, which play a key role in the pathogenesis of autoimmune diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the activation of T cells, which are involved in the immune response in autoimmune diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-2,6-7,10-11H,3-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYVUNOIGOYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.